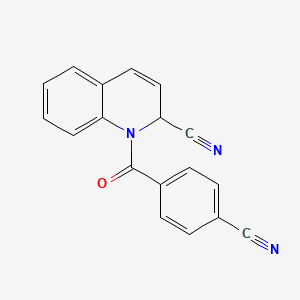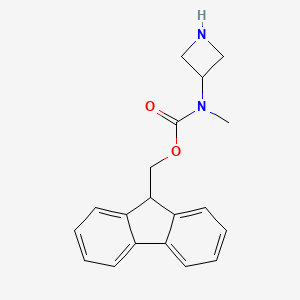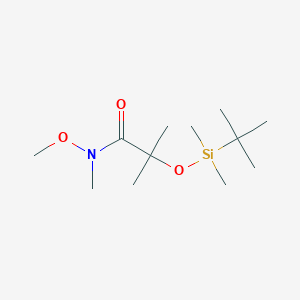
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is a compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols and amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is usually obtained in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be easily scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to various reaction conditions, allowing for selective deprotection when needed. The molecular targets include hydroxyl and amine groups, and the pathways involved are primarily related to the formation and cleavage of silyl ether bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide offers unique stability and reactivity due to the presence of both the TBS group and the methoxy group. This combination allows for selective protection and deprotection, making it highly valuable in complex synthetic routes.
Propriétés
Formule moléculaire |
C12H27NO3Si |
|---|---|
Poids moléculaire |
261.43 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2-dimethylpropanamide |
InChI |
InChI=1S/C12H27NO3Si/c1-11(2,3)17(8,9)16-12(4,5)10(14)13(6)15-7/h1-9H3 |
Clé InChI |
FRGXSHQYKUEPTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C)(C)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

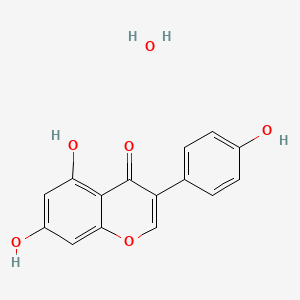
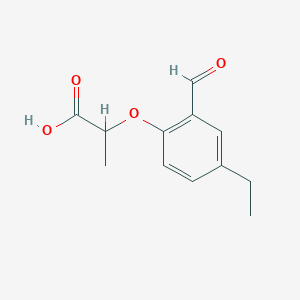
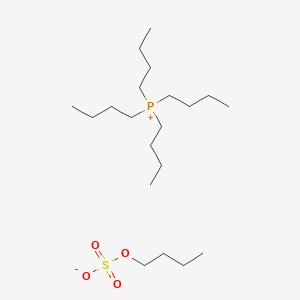
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
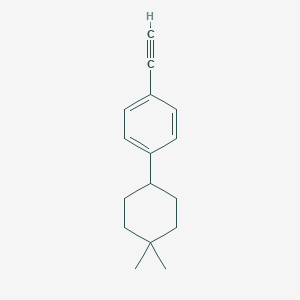

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

